molecular formula C15H18N4O4S2 B2480288 N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 850936-34-4

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2480288
CAS No.: 850936-34-4
M. Wt: 382.45
InChI Key: CCVZEWORUFLNIM-UHFFFAOYSA-N
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Description

The compound N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide features a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and a 1,3,4-oxadiazole ring bearing a methylsulfanylmethyl moiety. This structure combines sulfonyl and sulfanyl groups, which are known to influence solubility, bioavailability, and target binding. The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial and antitumor activities .

Properties

IUPAC Name

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZEWORUFLNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring . The methylsulfanyl group is introduced through nucleophilic substitution reactions, while the pyrrolidine sulfonyl group is attached via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes often require careful monitoring and adjustments to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit potent antimicrobial properties. The structure of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide suggests potential efficacy against various pathogens.

  • Mechanism of Action : The oxadiazole ring is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways, leading to cell death.

Case Study : A study on related oxadiazole derivatives showed significant activity against Candida species, with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .

Anticancer Properties

The compound has shown promise in cancer therapy. Its structural components are linked to the inhibition of cancer cell proliferation and induction of apoptosis.

  • Targeted Cancer Types : Preliminary studies indicate effectiveness against breast and colon cancer cell lines.

Research Findings : A related study synthesized substituted benzamide derivatives that demonstrated significant cytotoxicity against several cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways .

Neuroprotective Effects

The potential neuroprotective properties of this compound are under investigation for treating neurodegenerative diseases.

  • Application in Alzheimer's Disease : Compounds similar to this have been studied for their ability to inhibit tau protein aggregation, a hallmark of Alzheimer's disease. This could lead to new therapeutic strategies for tauopathies .

Applications in Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological profile. The following table summarizes the applications and relevant findings:

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Candida species; MIC < 25 µg/mL
Anticancer PropertiesInduces apoptosis in breast and colon cancer cells
Neuroprotective EffectsInhibits tau aggregation linked to Alzheimer's disease

Mechanism of Action

The mechanism of action of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Analogs with 1,3,4-Oxadiazole and Benzamide Moieties

LMM5 and LMM11 (Antifungal Candidates)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Both share the benzamide-1,3,4-oxadiazole scaffold but differ in substituents. The target compound’s pyrrolidine sulfonyl group may enhance metabolic stability compared to LMM5/LMM11’s bulkier sulfamoyl substituents.
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
  • Structural Difference : The oxadiazole ring is substituted with a 4-(methylsulfonyl)phenyl group instead of methylsulfanylmethyl.

Analogs with Sulfanyl/Sulfonyl Substituents

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
  • Application : Herbicidal (Patent: Bayer CropScience).
  • Comparison :
    • Shares a benzamide core and methylsulfanyl group but replaces oxadiazole with a tetrazole ring.
    • The trifluoromethyl and chloro groups enhance herbicidal activity, highlighting how substituent choice directs application .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Potential Application Reference
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide Benzamide-oxadiazole Pyrrolidine sulfonyl, methylsulfanylmethyl Undisclosed N/A
LMM5 Benzamide-oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Antifungal
LMM11 Benzamide-oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide Benzamide-oxadiazole 4-Methylsulfonylphenyl Undisclosed
2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Benzamide-tetrazole Methylsulfanyl, trifluoromethyl, chloro Herbicide

Biological Activity

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, oxadiazole moiety, and a pyrrolidine ring. The chemical formula is C_{12}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 288.35 g/mol. The presence of the methylsulfanyl group is particularly noteworthy for its implications in enhancing biological activity through various mechanisms.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing oxadiazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain oxadiazole derivatives could inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Table 1: Summary of Antitumor Activities of Similar Compounds

Compound NameTargetActivityReference
Compound ABRAF(V600E)Inhibition
Compound BEGFRInhibition
Compound CAurora-A KinaseInhibition

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory responses. Research indicates that sulfonamide-containing compounds can inhibit the production of pro-inflammatory cytokines .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported that similar oxadiazole derivatives exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedActivityReference
Compound DStaphylococcus aureusEffective
Compound EEscherichia coliEffective

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the oxadiazole ring or the sulfonamide group can significantly impact the compound's efficacy and selectivity against various biological targets. For example, substituents on the benzamide moiety can enhance binding affinity to target receptors or enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug development:

  • Case Study 1 : A series of oxadiazole-based compounds were synthesized and evaluated for their antitumor activity in vitro against MCF-7 breast cancer cells. The results showed significant cytotoxic effects compared to standard chemotherapeutics .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating their effectiveness in reducing edema in animal models .

Q & A

Q. Critical Conditions :

  • Temperature control (±2°C) to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .
  • Solvent polarity adjustment (e.g., DMF for polar intermediates, DCM for non-polar steps) to enhance yield .

How do the functional groups (oxadiazole, sulfonamide, methylsulfanyl) influence its physicochemical properties?

Basic Research Question

  • Oxadiazole : Enhances rigidity and π-π stacking, reducing solubility in aqueous buffers but improving membrane permeability .
  • Pyrrolidine sulfonamide : Increases polarity (logP ~1.2–1.8) and hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
  • Methylsulfanyl : Contributes to moderate lipophilicity (clogP ~2.5) and redox sensitivity (susceptible to oxidation to sulfoxide) .

Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity (>95%) .

What methodologies are recommended for optimizing reaction yield and purity during synthesis?

Advanced Research Question

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–80°C), solvent (DMF:DCM ratio), and reaction time (4–8 hrs) .
  • In-line monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts (e.g., sulfoxide derivatives) .
  • Purification : Gradient column chromatography (silica gel, hexane:EtOAc 70:30 to 50:50) or recrystallization (ethanol/water) .

How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Advanced Research Question
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Impurity interference : Validate purity via LC-MS and test fractions spiked with synthetic intermediates .
  • Cell-line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) with controls for p-glycoprotein efflux .

Example : If IC₅₀ varies by >50% between studies, re-test under uniform conditions (e.g., 48-hr exposure, 10% FBS) and validate with a reference inhibitor (e.g., doxorubicin) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Analog synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine or morpholine sulfonamide) and test activity .
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess binding to targets like EGFR or PARP, using crystal structures (PDB: 1M17) .
  • Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring for target engagement) .

How should researchers design assays to evaluate its antimicrobial or anticancer potential?

Basic Research Question

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram± bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC determination .
  • Anticancer : Employ MTT/WST-1 assays on adherent cancer lines (24–72 hrs), with EC₅₀ calculation and caspase-3/7 activation checks .
  • Selectivity : Compare IC₅₀ in cancer vs. non-cancerous cells (e.g., HEK-293) .

What analytical techniques are essential for characterizing degradation products or metabolites?

Advanced Research Question

  • LC-HRMS : Identify oxidative metabolites (e.g., sulfoxide derivatives) with m/z accuracy <5 ppm .
  • NMR-guided isolation : Use preparative HPLC to isolate degradation products (e.g., hydrolyzed oxadiazole) and assign structures via 2D NMR (COSY, HSQC) .
  • Stability studies : Conduct accelerated degradation (40°C/75% RH) and monitor via UPLC .

How can researchers mitigate solubility challenges in biological assays?

Basic Research Question

  • Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin complexes (e.g., HP-β-CD) .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) for ionizable groups .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation .

What computational tools are recommended for predicting its ADMET properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model to assess GI absorption/BBB penetration .
  • Toxicity : Run ProTox-II for hepatotoxicity alerts and AMES mutagenicity .
  • Metabolism : Simulate CYP450 interactions (CYP3A4, 2D6) with pkCSM .

How should contradictory data on mechanism of action (e.g., apoptosis vs. necrosis) be addressed?

Advanced Research Question

  • Multi-parametric assays : Combine Annexin V/PI staining, mitochondrial membrane potential (JC-1 dye), and caspase-3/7 activation .
  • Pathway analysis : Use Western blotting for Bcl-2, Bax, and PARP cleavage to confirm apoptosis .
  • Kinetic studies : Perform time-lapse imaging (0–48 hrs) to track cell death morphology .

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